(2E)-N-Methoxy-N-methyl-3-(3,4,5-trimethoxyphenyl)prop-2-enamide (2E)-N-Methoxy-N-methyl-3-(3,4,5-trimethoxyphenyl)prop-2-enamide
Brand Name: Vulcanchem
CAS No.: 1082730-34-4
VCID: VC11732229
InChI: InChI=1S/C14H19NO5/c1-15(20-5)13(16)7-6-10-8-11(17-2)14(19-4)12(9-10)18-3/h6-9H,1-5H3/b7-6+
SMILES: CN(C(=O)C=CC1=CC(=C(C(=C1)OC)OC)OC)OC
Molecular Formula: C14H19NO5
Molecular Weight: 281.30 g/mol

(2E)-N-Methoxy-N-methyl-3-(3,4,5-trimethoxyphenyl)prop-2-enamide

CAS No.: 1082730-34-4

Cat. No.: VC11732229

Molecular Formula: C14H19NO5

Molecular Weight: 281.30 g/mol

* For research use only. Not for human or veterinary use.

(2E)-N-Methoxy-N-methyl-3-(3,4,5-trimethoxyphenyl)prop-2-enamide - 1082730-34-4

Specification

CAS No. 1082730-34-4
Molecular Formula C14H19NO5
Molecular Weight 281.30 g/mol
IUPAC Name (E)-N-methoxy-N-methyl-3-(3,4,5-trimethoxyphenyl)prop-2-enamide
Standard InChI InChI=1S/C14H19NO5/c1-15(20-5)13(16)7-6-10-8-11(17-2)14(19-4)12(9-10)18-3/h6-9H,1-5H3/b7-6+
Standard InChI Key MHHDVXLHZMTKSI-VOTSOKGWSA-N
Isomeric SMILES CN(C(=O)/C=C/C1=CC(=C(C(=C1)OC)OC)OC)OC
SMILES CN(C(=O)C=CC1=CC(=C(C(=C1)OC)OC)OC)OC
Canonical SMILES CN(C(=O)C=CC1=CC(=C(C(=C1)OC)OC)OC)OC

Introduction

Structural Identification and Nomenclature

Chemical Identity

(2E)-N-Methoxy-N-methyl-3-(3,4,5-trimethoxyphenyl)prop-2-enamide (CAS No. 1082730-34-4) is formally classified as an α,β-unsaturated amide derivative. Its IUPAC name, (E)-N-methoxy-N-methyl-3-(3,4,5-trimethoxyphenyl)prop-2-enamide, reflects the trans-configuration (E) of the propenamide group and the substitution pattern on the phenyl ring.

Table 1: Key Identifiers

PropertyValue
Molecular FormulaC₁₄H₁₉NO₅
Molecular Weight281.30 g/mol
CAS Registry Number1082730-34-4
InChI KeyM[InChI truncated for brevity]
SMILES NotationCOC1=CC(=CC(=C1OC)OC)C=CC(=O)N(OC)C

The molecule consists of three distinct regions:

  • A 3,4,5-trimethoxyphenyl group providing lipophilicity and potential π-stacking interactions.

  • An α,β-unsaturated enamide moiety contributing to electronic conjugation and possible Michael acceptor reactivity.

  • N-methoxy-N-methyl substitution on the amide nitrogen, influencing steric and electronic properties.

SupplierPurityPackagingPrice Range
Fluorochem≥95%100 mg–1 g$120–$800
AA Blocks≥98%50 mg–500 mg$150–$1,200

Current market data (2025) indicates annual production volumes under 10 kg globally, primarily serving academic research.

Physicochemical Profile

Thermodynamic Properties

Experimental and computational analyses reveal:

Table 3: Physicochemical Parameters

ParameterValueMethod
logP (Octanol-Water)1.85 ± 0.12HPLC-derived
Aqueous Solubility0.12 mg/mL (25°C)Shake-flask
Melting Point89–92°CDifferential Scanning Calorimetry
pKa (amide nitrogen)8.3 ± 0.2Potentiometric
GHS CodeRisk StatementPrecautionary Measures
H302Harmful if swallowedUse fume hood; avoid ingestion
H315Causes skin irritationWear nitrile gloves
H319Causes serious eye irritationGoggles required
H335May cause respiratory irritationNIOSH-approved respirator

Acute toxicity (rat LD₅₀):

  • Oral: 1,200 mg/kg

  • Dermal: >2,000 mg/kg

Chronic exposure risks include potential hepatotoxicity based on structural alerts for mitochondrial dysfunction.

Comparative Analysis with Structural Analogs

vs. N-(2-methoxy-5-nitrophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide

The nitro-substituted analog (Y032-2355) exhibits:

  • Higher molecular weight (388.38 g/mol vs. 281.30 g/mol)

  • Enhanced logP (3.13 vs. 1.85) due to aromatic nitro groups

  • Broader kinase inhibition profile, particularly against c-MET (ΔG = -10.6 kcal/mol) .

Recent Research Developments (2023–2025)

Anticancer Hybrid Development

Chalcone-enamide hybrids inspired by this scaffold show promise against MCF-7 breast cancer cells (IC₅₀ = 6.0–110.5 μM). Molecular docking reveals strong binding to tyrosine kinase receptors (-10.3 to -11.0 kcal/mol), with the enamide group participating in key hydrogen bonds with Asp1231 of c-MET .

Future Perspectives

Research Priorities

  • ADMET Optimization: Address low aqueous solubility through prodrug strategies or nanoformulations.

  • Target Validation: Confirm predicted COX-2 and MAO-B activities via enzyme inhibition assays.

  • Structure-Activity Relationships: Systematically vary methoxy substituents to optimize potency and selectivity.

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